molecular formula C8H12O2 B13208638 2-Methoxy-6-methylcyclohex-2-EN-1-one

2-Methoxy-6-methylcyclohex-2-EN-1-one

Cat. No.: B13208638
M. Wt: 140.18 g/mol
InChI Key: DOINSEBJSDYDDC-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a versatile chemical used in various applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-6-methylcyclohex-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-methylcyclohex-2-en-1-one is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various applications and research fields .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methoxy-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-6-4-3-5-7(10-2)8(6)9/h5-6H,3-4H2,1-2H3

InChI Key

DOINSEBJSDYDDC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(C1=O)OC

Origin of Product

United States

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